marchantin A trimethyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Marchantin A trimethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C31H30O5 and its molecular weight is 482.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Skeletal Muscle Relaxation

One of the most significant pharmacological properties of marchantin A trimethyl ether is its skeletal muscle relaxation activity. Studies indicate that it exhibits this activity at a potency approximately 3.5 times less than that of d-tubocurarine, a well-known muscle relaxant . This property suggests potential therapeutic uses in conditions requiring muscle relaxation, such as during surgical procedures or in treating muscle spasticity.

Anticancer Activity

Research has demonstrated that extracts containing this compound exhibit significant anticancer activity. For instance, an extract from Marchantia polymorpha showed efficacy against MCF-7 breast cancer cells, highlighting the compound's potential as an anticancer agent . The isolation and purification processes involved preparative thin-layer chromatography and high-performance liquid chromatography (HPLC), confirming the presence of this compound through spectral data analysis.

Antifungal Properties

In addition to its anticancer effects, this compound has been noted for its antifungal properties against Candida albicans. This was demonstrated through various extraction and purification methods that yielded active fractions containing the compound . Such properties may lead to applications in treating fungal infections or as a component in antifungal formulations.

Chemical Reactivity and Synthetic Applications

Oxidation Reactions

this compound can undergo oxidation reactions to form muconic acid ester derivatives when treated with m-chloroperbenzoic acid. This reaction pathway is significant for synthetic organic chemistry, offering routes to create more complex molecules from simple precursors . Understanding these reactions expands the potential for synthesizing new compounds with varied biological activities.

Cosmetic Formulations

The cosmetic industry is increasingly interested in natural compounds with beneficial properties. This compound's biocompatibility and safety profile make it a candidate for inclusion in cosmetic formulations. Its ability to act as an active ingredient could enhance skin care products aimed at muscle relaxation or anti-aging effects due to its biological activities .

Case Study 1: Anticancer Activity

A study conducted by Huang et al. (2010) extracted macrocyclic bis(bibenzyl) compounds from M. tosana, including this compound. The extract showed promising results against MCF-7 cells, leading to further investigations into its mechanisms of action and potential as a therapeutic agent .

Case Study 2: Antifungal Efficacy

Niu et al. (2006) reported on the antifungal activity of extracts from M. polymorpha, confirming the presence of this compound through chromatographic techniques. The study highlighted the compound's effectiveness against fungal pathogens, suggesting possible applications in antifungal treatments .

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the ether bond to release its constituent bibenzyl units. This reaction is typical of ethers, where nucleophilic attack disrupts the oxygen bridge. Acidic hydrolysis (e.g., HCl in aqueous ethanol) results in the formation of phenolic derivatives, while basic conditions (e.g., NaOH) may also lead to partial demethylation of the trimethyl ether groups .

Oxidation Reactions

2.1. m-Chloroperbenzoic Acid Treatment

When treated with m-chloroperbenzoic acid (m-CPBA), marchantin A trimethyl ether undergoes aromatic ring oxidation to form muconic acid ester derivatives . This reaction involves epoxidation of double bonds followed by rearrangement to yield conjugated dienes. For example:

| Reactant | Reagent | Products |

|---|---|---|

| This compound | m-CPBA | Muconic acid esters, hydroxylated derivatives |

The reaction also generates m-chlorobenzoate derivatives, as observed in related compounds like dihydroeugenol methyl ether .

2.2. Structural Implications

The macrocyclic structure of this compound, with opposing benzene rings in a convex-concave arrangement, influences oxidation pathways. X-ray crystallography reveals centroid-centroid distances of 8.80 Å and 4.55 Å between aromatic rings, suggesting electronic interactions that stabilize reactive intermediates .

Reaction Mechanisms

3.1. Acidic Hydrolysis

The ether bond cleavage proceeds via protonation of the oxygen, followed by nucleophilic attack by water. The resulting bibenzyl fragments retain their aromatic systems, which may undergo further oxidation .

3.2. Oxidative Pathways

The m-CPBA-mediated oxidation involves electrophilic addition to double bonds, forming epoxides that rearrange to muconic acid esters. This mechanism is consistent with aromatic ether oxidation patterns observed in related bis(bibenzyl) compounds .

Structural Factors and Reactivity

The macrocyclic framework of this compound imposes steric constraints, limiting access to reactive sites. For instance:

-

Intramolecular C-H·O interactions stabilize the conformation, as observed in NMR spectra (δ 5.31–5.56 ppm) .

-

Electron-donating methoxy groups enhance aromatic ring reactivity, facilitating oxidation .

Comparative Analysis with Related Compounds

This compound’s dual pharmacological activity (muscle relaxation + anticancer) contrasts with the specialized roles of its analogs .

特性

分子式 |

C31H30O5 |

|---|---|

分子量 |

482.6 g/mol |

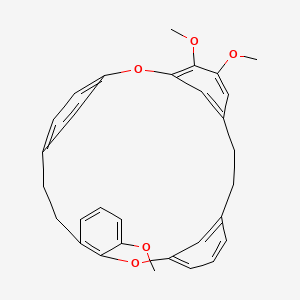

IUPAC名 |

4,5,17-trimethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene |

InChI |

InChI=1S/C31H30O5/c1-32-27-9-5-7-24-15-12-21-13-16-25(17-14-21)35-29-20-23(19-28(33-2)31(29)34-3)11-10-22-6-4-8-26(18-22)36-30(24)27/h4-9,13-14,16-20H,10-12,15H2,1-3H3 |

InChIキー |

JNMUZWBJUZBJLP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC)OC)OC5=CC=C(CC2)C=C5 |

同義語 |

marchantin A trimethyl ether |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。